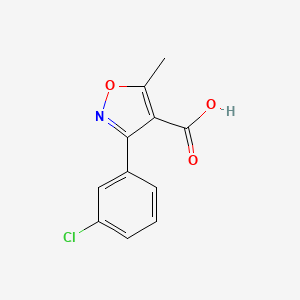

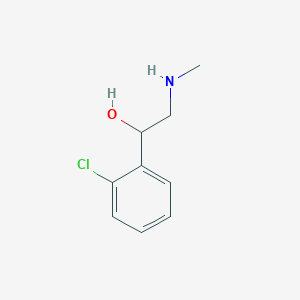

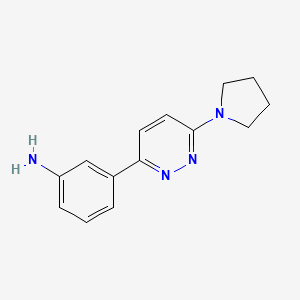

![molecular formula C9H8N2O2 B1371905 Ácido 6-metil-1H-pirrolo[2,3-b]piridina-5-carboxílico CAS No. 872355-55-0](/img/structure/B1371905.png)

Ácido 6-metil-1H-pirrolo[2,3-b]piridina-5-carboxílico

Descripción general

Descripción

“6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives which have shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of substituted pyridines, including the 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in several studies . A ring cleavage methodology reaction has been used for the synthesis of these compounds via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” consists of a pyrrolopyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activities . These compounds have shown potent activities against FGFR1, 2, and 3, which are key targets in cancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” include a molecular weight of 176.17 g/mol . It is a solid at room temperature and should be stored in a dry place .Aplicaciones Científicas De Investigación

Inhibición de FGFR en la Terapia contra el Cáncer

El compuesto ácido 6-metil-1H-pirrolo[2,3-b]piridina-5-carboxílico ha sido estudiado por su potencial como inhibidor de los Receptores del Factor de Crecimiento de Fibroblastos (FGFR), que están implicados en varias formas de cáncer. Los derivados de este compuesto han mostrado promesas en la reducción de las capacidades de migración e invasión de las células cancerosas, como las células de cáncer de mama 4T1 .

Síntesis de Compuestos Farmacéuticos

Este químico sirve como material de partida o intermedio en la síntesis de compuestos farmacéuticos. Sus derivados se exploran por su potencial terapéutico, particularmente en el desarrollo de nuevos fármacos .

Investigación y Desarrollo Químico

El compuesto se utiliza en investigación y desarrollo químico para crear nuevas entidades químicas. Su estructura permite varias sustituciones, lo que lo convierte en un bloque de construcción versátil para la química sintética .

Estudios Biológicos

El compuesto puede utilizarse en estudios biológicos para comprender los procesos celulares, dada su actividad en la inhibición de receptores específicos como FGFR .

Mecanismo De Acción

Target of Action

The primary targets of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .

Mode of Action

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid interacts with FGFRs, inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The FGFR signaling pathway, which is affected by 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The molecular and cellular effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Safety and Hazards

The safety information for “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” includes hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the study of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the development of robust methods for the selective introduction of multiple functional groups to the pyridine scaffold could be a focus of future research .

Análisis Bioquímico

Biochemical Properties

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By binding to FGFRs, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can modulate downstream signaling pathways, thereby affecting cellular processes.

Cellular Effects

The effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . Additionally, it influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can modulate gene expression, contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of cancer cell proliferation and migration, suggesting that 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid maintains its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and therapeutic effects.

Subcellular Localization

The subcellular localization of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQIPNHJSKATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CNC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646919 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872355-55-0 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

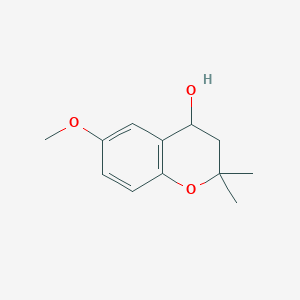

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

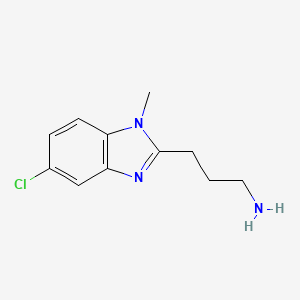

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)